molecular formula C9H9BrO2 B112627 2-Bromo-5-ethoxybenzaldehyde CAS No. 43192-32-1

2-Bromo-5-ethoxybenzaldehyde

Cat. No. B112627
Key on ui cas rn: 43192-32-1
M. Wt: 229.07 g/mol
InChI Key: HXFMXRXUSOYTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742110B2

Procedure details

To a degassed solution of 2-bromo-5-ethoxybenzaldehye (300 mg, 1.31 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (53.8 mg, 0.131 mmol; S-Phos ligand), palladium (II) acetate (14.7 mg, 0.065 mmol) in THF (8 mL) were added K3PO4 (834 mg, 3.93 mmol) and (2,3,4-trifluorophenyl)boronic acid (276, 1.57 mmol). Reaction mixture was stirred at 70° C. under a N2 atmosphere for 16 hours, cooled to room temperature and then filtered. The filtrate was concentrated by evaporation under reduced pressure. The residue was purified on a silica gel column eluting with 5 to 10% EtOAc in hexanes to provide the title intermediate (255 mg) as white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
53.8 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
834 mg
Type
reactant
Reaction Step One
Quantity
1.57 mmol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
14.7 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH3:12])=[CH:6][C:3]=1[CH:4]=[O:5].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[F:50][C:51]1[C:56]([F:57])=[C:55]([F:58])[CH:54]=[CH:53][C:52]=1B(O)O>C1COCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:11]([O:10][C:7]1[CH:6]=[C:3]([CH:4]=[O:5])[C:2]([C:54]2[CH:53]=[CH:52][C:51]([F:50])=[C:56]([F:57])[C:55]=2[F:58])=[CH:9][CH:8]=1)[CH3:12] |f:2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=C(C=O)C=C(C=C1)OCC
Name
Quantity
53.8 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
K3PO4
Quantity
834 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1.57 mmol
Type
reactant
Smiles
FC1=C(C=CC(=C1F)F)B(O)O
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
14.7 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. under a N2 atmosphere for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column
WASH
Type
WASH
Details
eluting with 5 to 10% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC=1C=C(C(=CC1)C1=C(C(=C(C=C1)F)F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 255 mg
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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